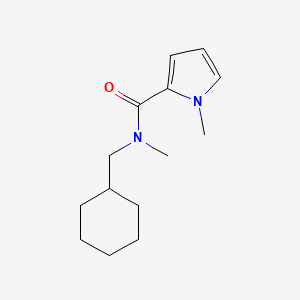![molecular formula C15H19ClN2O B7511752 [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone](/img/structure/B7511752.png)
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone, also known as CPP-115, is a compound that has gained attention in the field of neuroscience due to its potential use as a treatment for various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain.
Mecanismo De Acción
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone is a potent and selective inhibitor of GABA transaminase, an enzyme that plays a crucial role in regulating the levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. GABA is involved in the regulation of various physiological processes, including sleep, anxiety, and muscle tone. Studies have shown that this compound can increase the levels of GABA in the brain and produce anticonvulsant effects. This compound has also been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone in lab experiments is its potency and selectivity. This compound is a highly potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in various physiological processes. However, one limitation of this compound is its solubility. This compound is a poorly soluble compound, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone. One area of research is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research is the investigation of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders is an area of interest. Finally, the study of the long-term effects of this compound on the brain and behavior is an important direction for future research.
Métodos De Síntesis
The synthesis method for [4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone involves several steps. The first step is the reaction of 4-(2-chlorophenyl)piperazine with cyclobutanone to form the intermediate compound 4-(2-chlorophenyl)piperazin-1-yl)cyclobutanone. This intermediate is then reacted with sodium hydride and methyl iodide to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
[4-(2-Chlorophenyl)piperazin-1-yl]-cyclobutylmethanone has been studied extensively in preclinical models for its potential therapeutic use in various neurological disorders. One of the primary areas of research has been in the treatment of epilepsy. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy and is effective in reducing seizure activity. This compound has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-13-6-1-2-7-14(13)17-8-10-18(11-9-17)15(19)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVWDKFGJAKJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(5-Methylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B7511690.png)
![3-(2,3-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511703.png)





![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)
![3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511762.png)

